1-((1R,3s)-adamantan-1-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
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Description
The compound "1-((1R,3s)-adamantan-1-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea" is a structurally complex molecule that incorporates an adamantane framework, which is known for its stability and unique chemical properties. The adamantane moiety is a common feature in medicinal chemistry due to its lipophilicity and ability to improve pharmacokinetic properties of drugs.
Synthesis Analysis
The synthesis of related adamantane-containing ureas has been reported in the literature. For instance, a series of 1,3-disubstituted ureas with adamantane and pyrazole fragments were synthesized by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, yielding products in 67-92% yields . Similarly, adamantane-containing thioureas were synthesized from adamantyl-1-carbonyl chloride and ammonium thiocyanate, followed by treatment with dichloroanilines . These methods demonstrate the versatility of adamantane derivatives in forming urea compounds under mild conditions.
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been extensively studied. Vibrational spectra analyses, such as FTIR and Raman, have been used to investigate the molecular structure of isomeric thioureas containing the adamantane moiety . These studies revealed the presence of intramolecular N-H...O and intermolecular N-H...S hydrogen bonds, which influence the vibrational modes of the compounds. Single-crystal X-ray diffraction provided further structural data, confirming the planarity of the carbonylthiourea units due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
Adamantane-containing ureas have been synthesized to serve as inhibitors of human soluble epoxide hydrolase (sEH), indicating their potential in chemical reactions within biological systems . The reactivity of these compounds is likely influenced by the presence of the adamantane moiety, which can affect the overall conformation and electronic distribution of the molecule, thereby impacting its interaction with enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane-containing ureas are influenced by the adamantane core. These compounds exhibit moderate solubility in water, which is a desirable trait for biological applications . The lipophilic nature of the adamantane moiety contributes to the overall hydrophobic character of these molecules, which can be advantageous in drug design for membrane permeability. The stability of the adamantane structure also imparts robustness to the ureas, making them suitable for various chemical manipulations and potential therapeutic applications.
Scientific Research Applications
Synthesis and Properties
1-((1R,3s)-adamantan-1-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea and related compounds have been the focus of various synthesis and property studies. For example, the synthesis of 1,3-disubstituted ureas containing adamantane and pyrazole fragments has been reported, showcasing their inhibitory activity towards human soluble epoxide hydrolase (sEH) and solubility in water (D’yachenko et al., 2019). Additionally, the creation of thiourea derivatives through reactions involving adamantane has been explored, with various derivatives showing antimicrobial and anti-proliferative activities (Al-Mutairi et al., 2019).
Antimicrobial and Anti-Proliferative Activities
The research into adamantane derivatives extends into antimicrobial and anti-proliferative activities. Compounds containing the adamantane moiety have been synthesized and shown to possess marked broad-spectrum antibacterial activities, as well as significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019). These findings highlight the potential of adamantane-containing compounds in developing new therapeutic agents.
Computational Studies and Characterization
Computational studies and characterization of urea and thiourea derivatives have been conducted to assess their antibacterial and antifungal activities. For example, 1,3-bis[(E)-furan-2-yl)methylene]urea and its thiourea counterpart have been synthesized, with their inhibitory activities against various bacteria and fungi being evaluated through quantum chemical calculations (Alabi et al., 2020).
properties
IUPAC Name |
1-(1-adamantyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-19(17-2-1-5-26-17)18-4-3-16(27-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXACQJECJRGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea |
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